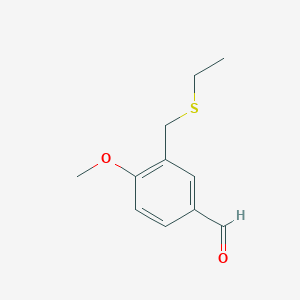![molecular formula C11H20ClN B13486312 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core is known for its high strain and three-dimensional structure, which makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride typically involves the formation of the BCP core, followed by functionalization. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often employs continuous flow processes to generate [1.1.1]propellane on demand. This allows for the direct derivatization into various BCP species .
Types of Reactions:
Substitution: Substitution reactions, particularly at the bridgehead positions, are well-documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, though with caution due to the strain energy.
Substitution: Reagents like alkyl iodides and triethylborane are commonly used under photoredox conditions.
Major Products: The major products formed from these reactions include various functionalized BCP derivatives, which can be further utilized in drug discovery and materials science .
科学研究应用
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic other chemical structures, allowing it to bind to specific receptors or enzymes effectively. This bioisosteric replacement can enhance the compound’s potency, selectivity, and pharmacokinetic profile .
相似化合物的比较
Cubanes: Like BCP, cubanes are highly strained and three-dimensional, making them useful in drug discovery.
Higher Bicycloalkanes: These compounds share the three-dimensionality and strain characteristics of BCP derivatives.
Uniqueness: 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride stands out due to its specific bioisosteric properties, which allow it to replace a wide range of chemical structures effectively. Its ability to enhance solubility, potency, and metabolic stability makes it a valuable tool in various scientific fields .
属性
分子式 |
C11H20ClN |
|---|---|
分子量 |
201.73 g/mol |
IUPAC 名称 |
4-(1-bicyclo[1.1.1]pentanylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-3-12-4-2-9(1)5-11-6-10(7-11)8-11;/h9-10,12H,1-8H2;1H |
InChI 键 |
ZGZNPDLNQNVZRP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CC23CC(C2)C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
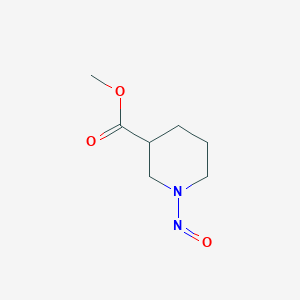

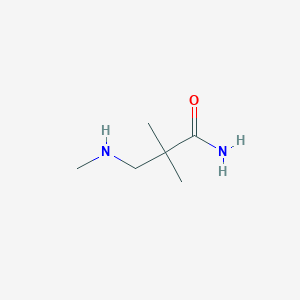

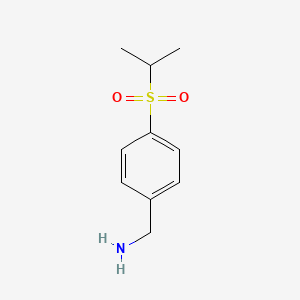
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
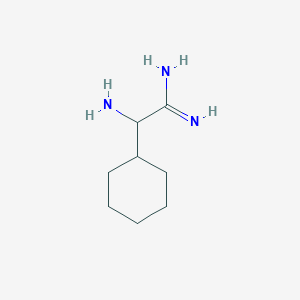

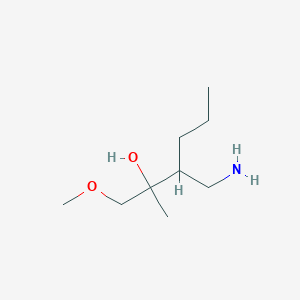
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
